molecular formula C19H14Cl2F3N5O2 B607828 GSK329 CAS No. 1268490-12-5

GSK329

Cat. No. B607828
CAS RN: 1268490-12-5
M. Wt: 472.24
InChI Key: XGLACLHGLLARQG-UHFFFAOYSA-N
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Description

GSK329 is a potent and selective diarylurea inhibitor of the cardiac-specific kinase TNNI3K . It exhibits positive cardioprotective outcomes in the model of ischemia/reperfusion cardiac injury . It’s derived from the scaffold of the multi-kinase inhibitor sorafenib .


Molecular Structure Analysis

The molecular weight of GSK329 is 472.25 and its formula is C19H14Cl2F3N5O2 . The IUPAC name is 1-[3,5-dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-3-[3-(trifluoromethyl)phenyl]urea .


Physical And Chemical Properties Analysis

GSK329 is a solid substance with a molecular weight of 472.3 and a molecular formula of C19H14Cl2F3N5O2 . It’s sparingly soluble in DMSO and slightly soluble in ethanol .

Scientific Research Applications

  • Gene Set Enrichment Analysis (GSEA) : This method, as described by Subramanian et al. (2005), is used for interpreting genome-wide expression profiles. GSEA focuses on gene sets sharing common biological functions or regulations, which can be crucial in understanding the implications of compounds like GSK329 in gene expression and cancer research (Subramanian et al., 2005).

  • Graph Signal Processing (GSP) : Ortega et al. (2017) discuss GSP, a tool for processing data defined on irregular graph domains. This is relevant in analyzing biological data and might be applied in understanding the complex biological interactions of compounds like GSK329 (Ortega et al., 2017).

  • Genome Sequence Archive (GSA) : Chen et al. (2021) describe the GSA, a data repository for archiving raw sequence data. This resource is essential for managing huge sequence data, which could include information on compounds like GSK329 (Chen et al., 2021).

  • Gene Therapy for ADA-SCID : Aiuti et al. (2017) discuss the first marketing approval of an ex vivo gene therapy in Europe by GlaxoSmithKline (GSK). This is indicative of GSK's involvement in advanced therapy medicinal products, which might include research on compounds like GSK329 (Aiuti et al., 2017).

  • Glycogen Synthase Kinase-3 (GSK-3) : Woodgett (1990) discusses GSK-3, a protein-serine kinase involved in various regulatory proteins' control. Understanding GSK-3 is crucial for comprehending the broader family of GSK enzymes, which may include GSK329 (Woodgett, 1990).

Mechanism of Action

GSK329 is a potent and selective diarylurea inhibitor of the cardiac-specific kinase TNNI3K . It exhibits positive cardioprotective outcomes in the model of ischemia/reperfusion cardiac injury .

Safety and Hazards

GSK329 is for research use and not for human or veterinary diagnostic or therapeutic use . It’s not classified according to the Globally Harmonized System (GHS), and no special measures are required for handling .

Future Directions

TNNI3K, the target of GSK329, has been implicated in multiple cardiac phenotypes and physiological processes . GSK329 could be a potential target for clinical treatments in different cardiac diseases .

properties

CAS RN

1268490-12-5

Product Name

GSK329

Molecular Formula

C19H14Cl2F3N5O2

Molecular Weight

472.24

IUPAC Name

N-[3,5-Dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-N-[3-(trifluoromethyl)phenyl]-urea

InChI

InChI=1S/C19H14Cl2F3N5O2/c1-26-15-8-16(28-9-27-15)31-17-13(20)6-12(7-14(17)21)29(18(25)30)11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H2,25,30)(H,26,27,28)

InChI Key

XGLACLHGLLARQG-UHFFFAOYSA-N

SMILES

O=C(N)N(C1=CC(Cl)=C(OC2=NC=NC(NC)=C2)C(Cl)=C1)C3=CC=CC(C(F)(F)F)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK329;  GSK-329;  GSK 329; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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